![molecular formula C20H26N2OS B3060700 4-Phenyl-alpha-(p-tolylthiomethyl)-1-piperazineethanol CAS No. 66307-52-6](/img/structure/B3060700.png)
4-Phenyl-alpha-(p-tolylthiomethyl)-1-piperazineethanol
Overview
Description
4-Phenyl-alpha-(p-tolylthiomethyl)-1-piperazineethanol is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as PTM, and it has been shown to have a variety of biological effects. In
Mechanism of Action
The exact mechanism of action of PTM is not fully understood. However, it is believed to act on the GABAergic system in the brain. PTM has been shown to increase the activity of GABA receptors, which are involved in the regulation of anxiety, depression, and addiction. PTM may also have an effect on the dopaminergic system, which is involved in reward and motivation.
Biochemical and Physiological Effects:
PTM has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. PTM has also been shown to decrease levels of corticosterone, a hormone involved in stress response. PTM has been shown to have a low toxicity profile and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
PTM has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has been extensively studied in animal models, and its effects are well-characterized. However, there are some limitations to using PTM in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that are not yet known. PTM may also have species-specific effects, and its effects in humans may differ from those seen in animal models.
Future Directions
There are several future directions for research on PTM. One area of interest is its potential use in the treatment of anxiety and depression. PTM has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential use in humans. Another area of interest is its potential use in the treatment of addiction. PTM has been shown to reduce drug-seeking behavior and alcohol consumption in animal models, and further research is needed to determine its potential use in humans. Finally, further research is needed to fully understand the mechanism of action of PTM and its potential off-target effects.
Scientific Research Applications
PTM has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been investigated for its potential use in the treatment of drug addiction and alcoholism. PTM has been shown to reduce drug-seeking behavior and alcohol consumption in animal models.
properties
IUPAC Name |
1-(4-methylphenyl)sulfanyl-3-(4-phenylpiperazin-1-yl)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-17-7-9-20(10-8-17)24-16-19(23)15-21-11-13-22(14-12-21)18-5-3-2-4-6-18/h2-10,19,23H,11-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBRPRFWNQJPTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(CN2CCN(CC2)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60984872 | |
Record name | 1-[(4-Methylphenyl)sulfanyl]-3-(4-phenylpiperazin-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60984872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66307-52-6 | |
Record name | 1-Piperazineethanol, 4-phenyl-alpha-(p-tolylthiomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066307526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(4-Methylphenyl)sulfanyl]-3-(4-phenylpiperazin-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60984872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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